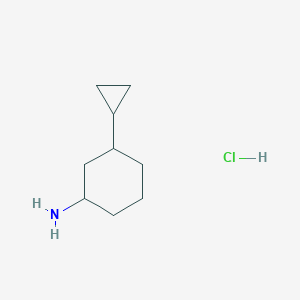

3-Cyclopropylcyclohexan-1-amine hydrochloride

Description

Properties

IUPAC Name |

3-cyclopropylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c10-9-3-1-2-8(6-9)7-4-5-7;/h7-9H,1-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKSMEMRIWRULY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)C2CC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354952-79-6 | |

| Record name | 3-cyclopropylcyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3-Cyclopropylcyclohexan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : CHClN

- Molecular Weight : 189.69 g/mol

Research indicates that compounds with cyclopropyl moieties often exhibit unique biological activities through various mechanisms, including:

- Receptor Modulation : Cyclopropyl derivatives have been shown to interact with various receptors, influencing signaling pathways related to neurotransmission and cellular responses.

- Enzymatic Interactions : The compound may undergo enzymatic transformations, leading to bioactive metabolites that exert pharmacological effects.

Biological Activities

The biological activities of this compound can be summarized as follows:

| Biological Activity | Description |

|---|---|

| Antidepressant Effects | Potential modulation of serotonin and norepinephrine pathways. |

| Anticancer Properties | Inhibition of specific cancer cell lines through apoptosis induction. |

| Neurological Effects | Interaction with histamine receptors, influencing cognitive functions. |

Case Studies and Research Findings

- Antidepressant Activity : A study investigated the effects of cyclopropyl derivatives on serotonin reuptake inhibition. Results showed that this compound exhibited significant activity in enhancing serotonin levels in synaptic clefts, suggesting potential as an antidepressant agent.

- Anticancer Mechanisms : In vitro studies demonstrated that this compound could induce apoptosis in HeLa cancer cells through mitochondrial pathways. The compound's ability to activate caspases was particularly noteworthy, indicating a mechanism that could be exploited for cancer therapy.

- Neurological Implications : Research on histamine receptor modulation revealed that this compound acts as an inverse agonist at the H3 receptor, which may have implications for treating conditions like cognitive decline and memory disorders.

Safety and Toxicity

The compound's safety profile is crucial for its therapeutic application. Preliminary toxicity studies indicate:

- Acute Toxicity : The compound is classified as harmful if swallowed (H302).

- Skin and Eye Irritation : Causes skin irritation (H315) and serious eye irritation (H319).

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Key Comparative Insights

The bromophenyl derivative (CAS 676138-34-4) exhibits higher molecular weight (290.62 g/mol) due to bromine, enabling aromatic interactions in drug discovery .

Solubility and Physicochemical Properties: While solubility data for this compound are unavailable, its bromophenyl counterpart shows slight solubility in chloroform and DMSO, suggesting hydrophobic character . The carboxylic acid derivative (C₇H₁₄ClNO₂) is likely more water-soluble due to its polar functional group, broadening its utility in aqueous systems .

Stereochemical Considerations :

- The Rel-(1R,3S) configuration of this compound may confer distinct biological activity compared to racemic or other stereoisomeric forms .

Applications :

- Cyclohexene-based analogues (e.g., Cyclohex-3-en-1-amine hydrochloride) are valued in catalysis and polymer chemistry due to their conjugated double bonds .

- Hybrid structures like (1-cyclohexylcyclopropyl)amine hydrochloride are explored for their unique conformational properties in medicinal chemistry .

Preparation Methods

Synthesis of the Parent Amine Compound

The key step in preparing 3-cyclopropylcyclohexan-1-amine hydrochloride is the synthesis of the parent amine, 3-cyclopropylcyclohexan-1-amine. This is typically achieved through:

Cyclopropanation Reactions:

Cyclopropanation is a common method in organic chemistry for introducing cyclopropyl rings. It involves the formation of a three-membered cyclopropane ring on the cyclohexane scaffold. This can be done via carbene addition or other cyclopropane ring-forming reagents, ensuring the cyclopropyl group is installed at the 3-position of the cyclohexane ring.Cyclization Reactions:

The cyclohexane ring is formed or functionalized through cyclization reactions, which are critical for establishing the correct ring size and substitution pattern.Amination Reactions:

Introduction of the amine group at the 1-position is achieved through amination reactions, which may involve nucleophilic substitution or reductive amination depending on the precursor used.

Formation of the Hydrochloride Salt

Once the parent amine is synthesized, it is converted into the hydrochloride salt by treatment with hydrochloric acid gas or aqueous HCl. This salt formation improves the compound's stability, solubility, and handling characteristics:

- The free base amine is dissolved in an organic solvent such as ethyl acetate.

- HCl gas is bubbled through the solution until the reaction is complete.

- The resulting hydrochloride salt precipitates out, is filtered, washed, and dried to obtain pure this compound.

Detailed Synthetic Route Example from Literature

A representative synthetic method, adapted from related cyclopropyl amine derivatives, involves the following steps:

This method allows for relatively simple technique, higher yield, and high purity of the hydrochloride salt compared to prior art.

Summary Table of Key Preparation Steps

| Preparation Stage | Methodology | Key Reagents | Outcome |

|---|---|---|---|

| Cyclopropanation | Carbene addition or cyclopropyl ring formation | Cyclopropanating agents (e.g., diazo compounds) | Introduction of cyclopropyl group at C-3 |

| Cyclization | Formation/functionalization of cyclohexane ring | Cyclohexanone derivatives or equivalents | Establishes cyclohexane scaffold |

| Amination | Introduction of amino group at C-1 | Amination reagents (e.g., amines, reductive amination) | Formation of 3-cyclopropylcyclohexan-1-amine |

| Salt Formation | Conversion to hydrochloride salt | Hydrochloric acid gas or aqueous HCl | Stable hydrochloride salt |

Research Findings and Practical Considerations

- The cyclopropyl ring significantly influences the chemical and biological properties of the compound, enhancing metabolic stability and potentially improving pharmacokinetics.

- The stereochemistry (e.g., (1R,3S) isomer) is critical for biological activity and must be controlled during synthesis.

- The hydrochloride salt form is preferred for research and pharmaceutical applications due to improved solubility and stability.

- Safety precautions are necessary during synthesis, as intermediates and reagents like chlorosulphonyl isocyanate and HCl gas are hazardous and require controlled environments.

Q & A

Basic: What synthetic methodologies are recommended for 3-Cyclopropylcyclohexan-1-amine hydrochloride, and how are reaction parameters optimized?

Answer:

The synthesis typically involves three key steps: cyclopropyl group introduction, amination, and salt formation (hydrochloride conversion). Cyclopropylation can be achieved via [2+1] cycloaddition using diazo compounds or transition-metal-catalyzed cross-coupling. Amination often employs reductive amination or nucleophilic substitution under inert atmospheres. Critical parameters include:

- Temperature control : Cyclopropylation requires low temperatures (−78°C to 0°C) to prevent side reactions.

- Catalyst selection : Palladium or copper catalysts improve yield in coupling reactions .

- Salt formation : HCl gas or concentrated HCl in anhydrous ether ensures stoichiometric protonation.

For scalability, continuous flow reactors enhance reproducibility and reduce byproducts .

Advanced: How does stereochemistry (e.g., (1R,3S)-configuration) influence biological interactions and target selectivity?

Answer:

The (1R,3S)-stereoisomer exhibits enhanced rigidity due to the cyclopropyl group’s spatial orientation, optimizing binding to neurotransmitter receptors (e.g., serotonin or dopamine transporters). Key considerations:

- Binding affinity : Molecular docking studies show the (1R,3S)-isomer forms stronger hydrogen bonds with conserved residues (e.g., Tyr95 in SERT) compared to other stereoisomers .

- Selectivity : Chiral HPLC (e.g., using amylose-based columns) separates enantiomers for in vitro assays. Pharmacological profiling via radioligand displacement (e.g., [³H]paroxetine for SERT) quantifies subtype specificity .

- Metabolic stability : Stereochemistry affects cytochrome P450 interactions; chiral LC-MS monitors enantiomer-specific metabolism .

Basic: What analytical techniques validate the purity and structural integrity of this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms cyclopropane ring integrity (characteristic δ 0.5–1.5 ppm for cyclopropyl protons) and amine protonation (δ 8–9 ppm for NH₃⁺) .

- Mass spectrometry : High-resolution ESI-MS verifies molecular ion ([M+H]⁺ at m/z 175.70) and isotopic Cl pattern .

- HPLC purity : Reverse-phase C18 columns (ACN/0.1% TFA mobile phase) detect impurities; ≥98% purity is standard for pharmacological studies .

Advanced: How can researchers resolve contradictions in reported binding affinities (e.g., Ki variability across studies)?

Answer:

Discrepancies arise from assay conditions or enantiomeric impurities. Mitigation strategies:

- Standardized assays : Use uniform buffer systems (e.g., Tris-HCl pH 7.4) and temperature (25°C) for radioligand binding.

- Chiral purity verification : Enantiomeric excess (ee) ≥99% via chiral chromatography prevents skewed Ki values .

- Computational validation : Molecular dynamics simulations (e.g., GROMACS) model protonation states under physiological pH, reconciling in vitro/in silico data .

Methodological: How to design experiments for studying the compound’s role as a precursor in bioactive molecule synthesis?

Answer:

- Functionalization strategies :

- Acylation : React with acyl chlorides (e.g., acetyl chloride) in DCM to yield amide derivatives for protease inhibition assays .

- Cross-coupling : Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃) introduces aryl groups for kinase inhibitor libraries .

- Biological evaluation :

- Enzyme assays : Test derivatives against acetylcholinesterase (Ellman’s method) or monoamine oxidases (Amplex Red) .

- ADMET profiling : Microsomal stability (human liver microsomes) and LogP (shake-flask method) prioritize lead compounds .

Advanced: What mechanistic insights explain the compound’s modulation of ion channels or GPCRs?

Answer:

- Patch-clamp electrophysiology : Measure Na⁺/K⁺ current inhibition in neuronal cells (IC₅₀ < 10 µM suggests high potency) .

- cAMP assays : BRET-based sensors (e.g., GloSensor) quantify GPCR activation/inhibition via cAMP levels .

- Cryo-EM : Resolve ligand-receptor complexes (e.g., 5-HT₃R) to identify cyclopropane’s role in stabilizing hydrophobic pockets .

Basic: What solvent systems and storage conditions preserve the compound’s stability?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.